molecular formula C11H10N2O3 B187828 Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 32092-18-5

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B187828
CAS RN: 32092-18-5
M. Wt: 218.21 g/mol
InChI Key: LURYFDMBWJWDQH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . This compound has been studied for its potential biological activities, including anti-HIV-1 activity .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including this compound, often involves the condensation of β-carbonyl compounds, an aldehyde, and ammonia . A method involving the irradiation of mixtures of diazonium salts and heteroarenes with green light in the presence of eosin Y disodium salt as a photocatalyst has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system with a bridgehead nitrogen atom .


Chemical Reactions Analysis

In terms of chemical reactions, this compound can undergo arylation reactions. For instance, a study reported the catalytic photoredox C–H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates and related heteroaryl diazonium salts .

Scientific Research Applications

Synthesis and Structure

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been studied for its synthesis and structural properties. A method for its preparation and purification has been proposed, with studies showing that in DMSO solution, it exists in a 2-hydroxy-4-oxo form, whereas in crystal form, it appears as a bipolar 2,4-dioxo form (Ukrainets et al., 2007).

Alkylation and Ring Opening

This compound undergoes alkylation at the 1-position to form quaternary salts, which decompose in alkaline solutions to yield 2-alkylaminopyridines. Interestingly, when these quaternary salts are attacked by ammonia, there is an opening of the pyrimidine ring, demonstrating its reactivity and potential for chemical transformations (Landquist, 1971).

Methylation and Analgesic Properties

Methylation of the pyridine moiety of this compound, specifically at position 8, has been explored as a means to enhance its biological properties. This approach has been linked to potential analgesic applications, highlighting its significance in medicinal chemistry (Ukrainets et al., 2015).

properties

IUPAC Name

ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURYFDMBWJWDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325790
Record name Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32092-18-5
Record name 32092-18-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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